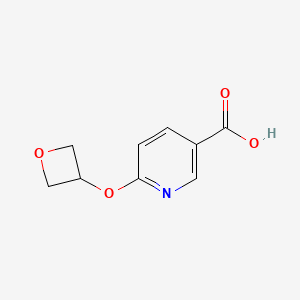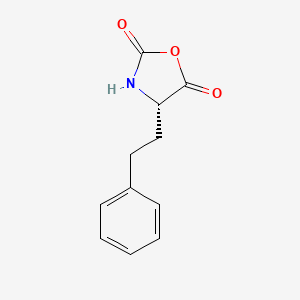
(S)-4-Phenethyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Feniletiloxazelidina-2,5-diona es un compuesto quiral que pertenece a la clase de las oxazelidindionas. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenetílico unido a un anillo de oxazelidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (S)-4-Feniletiloxazelidina-2,5-diona generalmente involucra la ciclización de aminoácidos o sus derivados. Un método común incluye la reacción de L-fenilalanina con fosgeno, seguida de la ciclización para formar el anillo de oxazelidina. Las condiciones de reacción a menudo requieren una temperatura controlada y la presencia de una base para facilitar el proceso de ciclización.
Métodos de producción industrial: En un entorno industrial, la producción de (S)-4-Feniletiloxazelidina-2,5-diona se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control sobre los parámetros de reacción y mejora el rendimiento y la pureza del producto final. El uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, también se enfatiza en la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones: (S)-4-Feniletiloxazelidina-2,5-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las oxazelidinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxazelidina en una amina de cadena abierta.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el anillo de oxazelidina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen oxazelidinonas sustituidas, aminas y varios derivados funcionalizados del compuesto original.
Aplicaciones Científicas De Investigación
(S)-4-Feniletiloxazelidina-2,5-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por su potencial como una sonda bioquímica para investigar los mecanismos enzimáticos.
Medicina: Se está investigando su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (S)-4-Feniletiloxazelidina-2,5-diona involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador, dependiendo del objetivo. El anillo de oxazelidina juega un papel crucial en la unión al sitio activo de las enzimas, modulando así su actividad. Las vías involucradas en su mecanismo de acción incluyen la transducción de señales y las vías metabólicas.
Compuestos similares:
®-4-Feniletiloxazelidina-2,5-diona: El enantiómero del compuesto, que puede tener diferentes actividades biológicas.
4-Feniletiloxazelidina-2,5-diona: La mezcla racémica del compuesto.
4-Fenil-2-oxazelidinona: Un compuesto estructuralmente similar con diferentes grupos funcionales.
Singularidad: (S)-4-Feniletiloxazelidina-2,5-diona es única debido a su configuración quiral específica, que confiere propiedades biológicas y químicas distintas. Su capacidad para interactuar selectivamente con entornos quirales en sistemas biológicos la convierte en un compuesto valioso para la investigación y el desarrollo.
Comparación Con Compuestos Similares
®-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-Phenethyloxazolidine-2,5-dione: The racemic mixture of the compound.
4-Phenyl-2-oxazolidinone: A structurally similar compound with different functional groups.
Uniqueness: (S)-4-Phenethyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral environments in biological systems makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(4S)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 |
Clave InChI |
VQPIAMIUYBADAZ-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
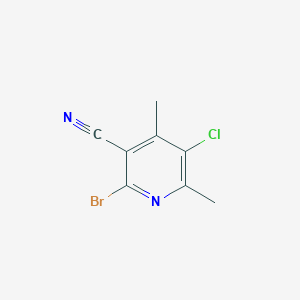


![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
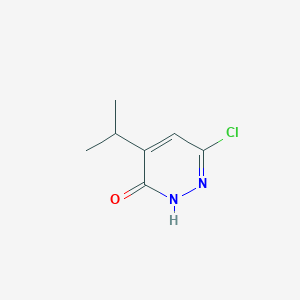
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
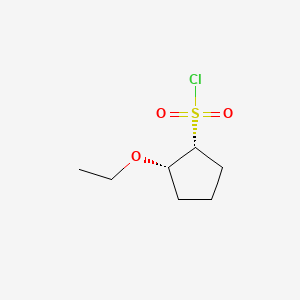

![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
